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Compound of Interest

Compound Name:
2,3-Dimethyl-1H-indole-5-

carboxylic acid

Cat. No.: B077371 Get Quote

In the landscape of chemical research and drug development, the comprehensive

characterization of novel or sparsely documented molecules is paramount. 2,3-Dimethyl-1H-
indole-5-carboxylic acid (CAS 14844-73-6) serves as a valuable scaffold in medicinal

chemistry.[1][2] However, a consolidated public repository of its experimentally-verified spectral

data is not readily available.

This guide, therefore, adopts the perspective of a senior application scientist to construct a

predictive but robust analytical framework. By leveraging first principles of spectroscopy and

drawing upon data from structurally analogous compounds, we will build a detailed and

scientifically-grounded interpretation of the expected Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Infrared (IR) spectra for this molecule. This approach not only

provides a reliable benchmark for researchers currently working with this compound but also

illustrates the power of predictive spectroscopy in modern chemical analysis.

Molecular Structure and Physicochemical
Properties
2,3-Dimethyl-1H-indole-5-carboxylic acid is an indole derivative characterized by methyl

substitutions at the C2 and C3 positions of the pyrrole ring and a carboxylic acid group at the

C5 position of the benzene ring. These features dictate its unique spectral signature.

Caption: Molecular structure of 2,3-Dimethyl-1H-indole-5-carboxylic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b077371?utm_src=pdf-interest
https://www.benchchem.com/product/b077371?utm_src=pdf-body
https://www.benchchem.com/product/b077371?utm_src=pdf-body
https://www.targetmol.com/compound/2-3-dimethyl-1h-indole-5-carboxylic-acid
https://cymitquimica.com/cas/14844-73-6/
https://www.benchchem.com/product/b077371?utm_src=pdf-body
https://www.benchchem.com/product/b077371?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Physicochemical Properties

Property Value Source

CAS Number 14844-73-6

Molecular Formula C₁₁H₁₁NO₂ [3]

Molecular Weight 189.21 g/mol [3]

Monoisotopic Mass 189.07898 Da [4]

Physical Form Solid

Purity (Typical) ≥95%

| Storage | Room temperature, sealed in dry, dark place | |

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
¹H NMR spectroscopy is essential for elucidating the proton environment of a molecule. For the

title compound, we expect distinct signals for the aromatic protons, the indole N-H proton, the

two methyl groups, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)
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Proton Assignment Predicted δ (ppm) Multiplicity Notes

COOH ~12.0 - 13.0 Broad Singlet (br s)

Acidic proton,
position is
concentration-
dependent.
Disappears on D₂O
exchange.[5]

N-H ~11.0 - 11.5 Broad Singlet (br s)

Indole N-H proton,

exchangeable with

D₂O.

H-4 ~7.9 - 8.1
Singlet (s) or narrow

doublet

Expected to be the

most deshielded

aromatic proton due to

proximity to the

carboxylic acid group.

H-6 ~7.6 - 7.8 Doublet (d) Coupled to H-7.

H-7 ~7.2 - 7.4 Doublet (d) Coupled to H-6.

C2-CH₃ ~2.3 - 2.5 Singlet (s)

Methyl group on the

electron-deficient C2

position.

| C3-CH₃ | ~2.1 - 2.3 | Singlet (s) | Methyl group on the electron-rich C3 position. |

Interpretation and Causality:

Carboxylic Acid and N-H Protons: The highly deshielded signals for the COOH and N-H

protons are characteristic.[5] Their broadness is a result of hydrogen bonding and

quadrupolar relaxation (for N-H). Their chemical shift is highly sensitive to solvent and

concentration.

Aromatic Region: The substitution pattern on the benzene ring dictates the splitting. H-4 is

adjacent to the electron-withdrawing carboxylic acid and is expected to be a singlet or a very

narrowly split doublet (due to a small ⁴J coupling to H-6). H-6 and H-7 will form a standard
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ortho-coupled system (³J ≈ 7-9 Hz). Data for the related indole-5-carboxylic acid supports

this pattern.[6]

Methyl Protons: The two methyl groups at C2 and C3 are chemically distinct and should

appear as two separate singlets. The C2 position in an indole is more electron-deficient than

C3, which may lead to a slight downfield shift for the C2-CH₃ signal compared to the C3-CH₃

signal. This is consistent with data observed for 2,3-dimethyl-1H-indole.[7]

Standard Protocol for ¹H NMR Acquisition
Sample Preparation: Dissolve 5-10 mg of 2,3-dimethyl-1H-indole-5-carboxylic acid in ~0.6

mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve

the polar carboxylic acid and to slow the exchange of the N-H and COOH protons, allowing

for their observation.

Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, to achieve adequate signal-to-noise ratio.

Relaxation Delay (d1): 2-5 seconds.

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase

and baseline correct the spectrum. Reference the residual DMSO solvent peak to 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule. We expect 11 distinct

signals corresponding to the 11 unique carbon atoms in the structure.

Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)
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Carbon Assignment Predicted δ (ppm) Notes

C=O (Carboxylic) ~168 - 172
Carbonyl carbon, typically
in this region for aromatic
carboxylic acids.[8]

C-3a, C-7a (bridgehead) ~128 - 135
Quaternary carbons of the

fused ring system.

C-5 ~125 - 130
Carbon bearing the carboxylic

acid group.

C-2 ~135 - 140
Quaternary carbon, deshielded

due to attachment to nitrogen.

C-4, C-6, C-7 (aromatic CH) ~110 - 125 Aromatic methine carbons.

C-3 ~105 - 110
Quaternary carbon, typically

upfield in the indole system.

C2-CH₃ ~11 - 14 Aliphatic methyl carbon.

| C3-CH₃ | ~8 - 11 | Aliphatic methyl carbon, typically slightly upfield of the C2-methyl. |

Interpretation and Causality:

Carbonyl Carbon: The carboxylic acid carbonyl carbon is characteristically found in the 165-

185 ppm range.[8]

Aromatic and Heterocyclic Carbons: The chemical shifts are determined by the electron

density and substitution. The carbons attached to the nitrogen (C2, C7a) are generally

downfield. The C3 carbon is typically the most upfield of the pyrrole ring carbons. The

benzene ring carbons will have shifts influenced by the fused ring system and the carboxylic

acid substituent.

Methyl Carbons: The two methyl carbons appear in the aliphatic region (< 20 ppm). Their

distinct electronic environments (C2 vs. C3) should render them chemically non-equivalent,

resulting in two separate signals.
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Standard Protocol for ¹³C NMR Acquisition
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

Instrument Setup: Record the spectrum on a 100 MHz (or corresponding field for the proton

spectrometer) NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096, as ¹³C is an insensitive nucleus.

Relaxation Delay (d1): 2 seconds.

Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase

and baseline correct the spectrum. Reference the DMSO-d₆ solvent peak to 39.52 ppm.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and structural information based on

fragmentation patterns. For this compound, we would expect to see the molecular ion and

characteristic adducts in a soft ionization technique like Electrospray Ionization (ESI).

Table 4: Predicted m/z Values for Molecular Ions and Adducts (ESI)

Ion Species Formula Predicted m/z Source

[M-H]⁻ [C₁₁H₁₀NO₂]⁻ 188.0717 [4]

[M+H]⁺ [C₁₁H₁₂NO₂]⁺ 190.0863 [4]

[M+Na]⁺ [C₁₁H₁₁NO₂Na]⁺ 212.0682 [4]

| [M+K]⁺ | [C₁₁H₁₁NO₂K]⁺ | 228.0421 |[4] |
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Interpretation and Causality:

Ionization: In ESI-MS, the carboxylic acid can be easily deprotonated to form the [M-H]⁻ ion

in negative mode, while the indole nitrogen can be protonated to form the [M+H]⁺ ion in

positive mode. The formation of sodium [M+Na]⁺ and potassium [M+K]⁺ adducts is also

common.

Fragmentation (Electron Impact - EI): While ESI is a soft technique, under harsher conditions

like EI, fragmentation would be expected. A primary fragmentation pathway for indole

carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da) after

rearrangement. Another likely fragmentation is the loss of a methyl radical (•CH₃, 15 Da)

from the molecular ion.

Standard Protocol for LC-MS (ESI) Acquisition
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile. Dilute to a

final concentration of 1-10 µg/mL in the mobile phase.

Chromatography (Optional but recommended):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Flow Rate: 0.3-0.5 mL/min.

Mass Spectrometer Setup (ESI):

Ionization Mode: Positive and Negative.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: 3-4 kV.

Source Temperature: 120-150 °C.
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Data Analysis: Extract the mass spectra from the total ion chromatogram. Identify the

molecular ion and common adducts based on their m/z values.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies functional groups based on their characteristic vibrational

frequencies. The spectrum of this compound will be dominated by absorptions from the

carboxylic acid, the indole N-H, and the aromatic ring.

Table 5: Predicted FT-IR Vibrational Frequencies

Wavenumber
(cm⁻¹)

Vibration Type Intensity Notes

2500-3300
O-H stretch
(Carboxylic acid)

Broad

Very characteristic
broad band due to
strong hydrogen-
bonding dimers.[9]

~3300-3400 N-H stretch (Indole) Medium, Sharp

Often appears as a

sharp peak

superimposed on the

broad O-H band.[10]

1680-1710
C=O stretch

(Carboxylic acid)
Strong, Sharp

The strong carbonyl

absorption is a key

diagnostic peak. Its

position indicates

conjugation with the

aromatic ring.[9]

1500-1600
C=C stretch (Aromatic

ring)
Medium

Multiple bands are

expected for the

aromatic system.

~1400-1450 C-H bend (Methyl) Medium

Bending vibrations of

the two methyl

groups.
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| 1210-1320 | C-O stretch (Carboxylic acid) | Strong | Coupled with O-H bending. |

Interpretation and Causality:

The O-H and C=O Bands: The most diagnostic features of a carboxylic acid are the

extremely broad O-H stretching band and the intense C=O stretching band.[9] The

broadness of the O-H is a direct consequence of the extensive hydrogen bonding network

formed by the carboxylic acid dimers in the solid state.

The N-H Band: The indole N-H stretch is typically a sharper band in the 3300-3500 cm⁻¹

region.[10] Its presence, along with the carboxylic acid features, is a strong confirmation of

the overall structure.

Fingerprint Region (<1500 cm⁻¹): This region will contain a complex series of bands

corresponding to C-C and C-N stretching, as well as various bending vibrations, which are

unique to the molecule as a whole.

Standard Protocol for FT-IR (ATR) Acquisition
Sample Preparation: Place a small amount of the solid powder directly onto the crystal of the

Attenuated Total Reflectance (ATR) accessory.

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Collection: Collect a background spectrum of the clean, empty ATR crystal. Then,

collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background to generate the final absorbance or transmittance spectrum.

Summary Workflow for Spectroscopic Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.echemi.com/cms/2080838.html
https://www.mdpi.com/1420-3049/29/10/2201
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077371?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The comprehensive characterization of a compound like 2,3-Dimethyl-1H-indole-5-carboxylic
acid follows a logical progression, leveraging the strengths of each analytical technique.

Initial Analysis

Structural Elucidation

Final Confirmation

Compound Synthesis
& Purification

FT-IR Spectroscopy

Initial Checks

LC-MS Analysis

Initial Checks

Data Integration & Reporting

Functional Groups Molecular Weight

¹H NMR

¹³C NMR
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Carbon Skeleton

Final Structure Verified

Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a novel compound.

Conclusion
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While direct experimental spectra for 2,3-Dimethyl-1H-indole-5-carboxylic acid are not

widely published, a comprehensive and reliable spectral profile can be constructed through the

application of fundamental spectroscopic principles and comparison with closely related

analogs. This guide provides a robust framework for researchers, detailing the expected ¹H

NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data. The provided protocols represent

standard, best-practice methodologies for acquiring high-quality data, ensuring that when this

compound is analyzed, its identity and purity can be confirmed with high confidence.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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